Product packaging for Articaine-d7 Hydrochloride(Cat. No.:)

Articaine-d7 Hydrochloride

Cat. No.: B1159093
M. Wt: 291.423646
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Strategic Imperative of Isotopic Labeling in Contemporary Pharmaceutical Sciences

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. musechem.commusechem.com This substitution, while having a minimal effect on the chemical properties of the molecule, allows researchers to trace the compound's journey through a biological system. musechem.com In pharmaceutical sciences, this technique is invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comresearchgate.net

The use of stable isotopes, such as deuterium (B1214612) (a heavy isotope of hydrogen), has become particularly prominent. advancedsciencenews.com Replacing hydrogen with deuterium, a process known as deuteration, can lead to a stronger chemical bond. advancedsciencenews.com This increased bond stability can slow down the metabolic breakdown of a drug, a phenomenon referred to as the "kinetic isotope effect." advancedsciencenews.com This can result in a longer drug lifetime, potentially leading to lower required doses. advancedsciencenews.com The insights gained from these studies are crucial for developing safer and more effective medications. musechem.com

Position of Articaine-d7 Hydrochloride as a Foundational Deuterated Standard in Anesthetic Research

Articaine (B41015) is a widely used local anesthetic, particularly in dentistry, known for its rapid onset and intermediate duration of action. cymitquimica.comnih.gov It is unique among amide-type anesthetics due to the presence of a thiophene (B33073) ring in its structure, which enhances its lipid solubility. smolecule.comchemicalbook.com

This compound serves as a deuterated internal standard for Articaine. smolecule.commdpi.com Its primary application is in research, especially in pharmacokinetic studies. smolecule.com The deuterium labeling allows scientists to accurately track the metabolism and distribution of articaine in biological systems using techniques like mass spectrometry. x-chemrx.com By comparing the behavior of this compound to the non-labeled drug, researchers can gain a detailed understanding of its metabolic pathways. smolecule.com

Delimitation of Research Scope and Articulated Objectives for Scholarly Inquiry into this compound

The focus of this article is strictly on the chemical compound this compound and its role in research. The primary objectives are to:

Explain the fundamental principles of isotopic labeling and its importance in pharmaceutical research.

Define the specific role of this compound as a deuterated standard in the study of anesthetics.

Provide detailed information on the properties and research applications of this compound.

This inquiry will not extend to clinical dosage, administration, or the safety and adverse effect profiles of articaine in patients. The scope is confined to the scientific and research applications of its deuterated form.

Detailed Research Findings

This compound is primarily utilized as an internal standard in quantitative analysis. In liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are used to determine the concentration of a drug in biological samples, a known amount of the deuterated standard is added to the sample. Because the deuterated version has a slightly higher mass than the non-deuterated drug, it can be distinguished by the mass spectrometer. This allows for precise quantification of the target drug, correcting for any loss that may occur during sample preparation and analysis.

The synthesis of this compound involves incorporating deuterium into the articaine molecule. smolecule.com This is typically achieved by using deuterated starting materials or reagents during the chemical synthesis process. smolecule.com The resulting compound has a molecular weight that is higher than that of standard articaine due to the presence of the seven deuterium atoms. cymitquimica.com

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Chemical Formula C₁₃H₁₃D₇N₂O₃S·HCl
Molecular Weight 327.88 g/mol
Appearance White to Light Beige Solid
Primary Application Research standard for pharmacokinetic studies

Data sourced from available chemical supplier information. cymitquimica.com

Properties

Molecular Formula

C₁₃H₁₃D₇N₂O₃S·HCl

Molecular Weight

291.423646

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Articaine D7 Hydrochloride

Retrospective Analysis of Articaine (B41015) Chemical Synthesis Pathways

Understanding the conventional synthesis of Articaine is fundamental to devising a strategy for isotopic labeling. The most common synthetic routes for Articaine Hydrochloride are well-documented and typically involve a multi-step process. medkoo.comgoogle.comgoogle.com A general retrosynthetic analysis breaks the molecule down into key precursors.

The core structure of Articaine consists of a thiophene (B33073) carboxylic acid derivative linked via an amide bond to a substituted amino alcohol side chain. The primary disconnection point is the amide bond, which simplifies the molecule into two main synthetic precursors: methyl 3-amino-4-methylthiophene-2-carboxylate and a side chain synthon. quimicaorganica.org

A common forward synthesis pathway involves the following key steps:

Amidation: The starting material, methyl 4-methyl-3-aminothiophene-2-carboxylate, undergoes an amidation reaction with 2-chloropropionyl chloride. This reaction forms an amide bond, attaching the initial part of the side chain to the thiophene ring. patsnap.comchemdad.com

Amination: The resulting intermediate, methyl 3-(2-chloropropanoylamino)-4-methylthiophene-2-carboxylate, is then reacted with propylamine. This nucleophilic substitution reaction replaces the chlorine atom with the propylamine group, completing the Articaine base structure. patsnap.comchemdad.com

Salt Formation: Finally, the Articaine base is treated with hydrochloric acid to form the stable and water-soluble Articaine Hydrochloride salt. google.com

Figure 1: General Synthetic Scheme for Articaine Hydrochloride
A chemical reaction scheme showing the two main steps for Articaine synthesis: amidation of a thiophene derivative followed by amination with propylamine.

The synthesis begins with the acylation of the amino group on the thiophene ring, followed by nucleophilic substitution with propylamine to form the final Articaine base, which is then converted to its hydrochloride salt.

Methodological Approaches for Deuterium (B1214612) Integration into Articaine-d7 Hydrochloride Structure

The introduction of deuterium into a target molecule can be achieved through two primary strategies: building the molecule from already deuterated precursors (synthons) or performing a hydrogen-deuterium (H/D) exchange on the final molecule or a late-stage intermediate. x-chemrx.comresearchgate.net For this compound, where the deuterium atoms are specifically located on the terminal propyl group, the use of a deuterated synthon is the most efficient and precise method.

Articaine possesses a chiral center at the alpha-carbon of the propionylamino side chain. While commercial Articaine is a racemic mixture, the synthesis of specific stereoisomers could be relevant for advanced pharmacological studies. Stereoselective deuteration focuses on introducing deuterium at a specific position with a defined three-dimensional orientation. nih.gov

Biocatalytic methods, utilizing enzymes such as α-oxo-amine synthases, have shown promise for the site- and stereoselective deuteration of α-amino acids and their derivatives, using D₂O as the deuterium source under mild conditions. nih.gov Such an approach could theoretically be adapted to produce a specific stereoisomer of Articaine with deuterium at the chiral center, although this is not required for the synthesis of Articaine-d7, where the labeling is on the achiral propyl group.

The most direct and unambiguous method for synthesizing Articaine-d7 is through the use of a deuterated precursor. In this approach, the standard synthesis pathway is followed, but a deuterated version of one of the key reagents is substituted. For Articaine-d7, the logical choice is deuterated propylamine (propylamine-d7), where all seven hydrogen atoms on the propyl group are replaced with deuterium.

By substituting standard propylamine with propylamine-d7 in the amination step of the synthesis, the deuterium label is incorporated cleanly and efficiently into the desired position of the final molecule. This method avoids potential side reactions, scrambling of the deuterium label, and the need for complex purification that can arise from late-stage H/D exchange reactions. beilstein-journals.org

Table 1: Key Deuterated Precursors for Articaine-d7 Synthesis
Deuterated SynthonChemical FormulaPoint of IncorporationRationale
Propylamine-d7CD₃CD₂CD₂NH₂Amination of the 2-chloropropionyl intermediateDirectly and specifically introduces the -d7 label to the terminal alkyl chain, ensuring 100% isotopic incorporation at the target site.
2-Chloropropionyl chloride-d3CH₃CD(Cl)COCl or CD₃CH(Cl)COClInitial amidation of the thiophene precursorCould be used to label the methyl group on the side chain, but is not suitable for producing the Articaine-d7 target.

Catalytic deuteration, often involving transition-metal catalysts, provides a powerful method for late-stage isotopic labeling via hydrogen isotope exchange (HIE). nih.gov These methods are valuable for labeling complex molecules without requiring a complete re-synthesis. Catalysts based on iridium, rhodium, palladium, and silver are commonly used to activate C-H bonds and facilitate exchange with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). nih.govberkeley.eduacs.orgthieme-connect.com

While highly effective for aromatic and heterocyclic systems, applying these techniques to selectively deuterate the n-propyl chain of Articaine without affecting other C-H bonds (e.g., on the thiophene ring) would be challenging and require significant methodological development. The synthon approach remains superior for the specific synthesis of Articaine-d7.

Table 2: Representative Catalytic Systems for H/D Exchange
Catalyst SystemDeuterium SourceTypical SubstratesReference
Iridium(I) NHC/phosphine complexesD₂ON-heterocycles (e.g., indoles, quinolines) acs.orgthieme-connect.com
Cationic Rhodium(III)D₂OAromatic compounds with directing groups (e.g., carboxylic acids) acs.org
Silver-carbonate complex with phosphine ligandCH₃ODFive-membered aromatic heterocycles nih.govberkeley.edu
Palladium on Carbon (Pd/C)D₂ gasAlkenes, alkynes, aromatic rings (reductive deuteration) juniperpublishers.com

Process Optimization and Scalability Considerations in Deuterated Articaine Production

The successful transition from a laboratory-scale synthesis to industrial production requires careful process optimization. For deuterated compounds like Articaine-d7, key goals include maximizing the incorporation of deuterium, ensuring high chemical and isotopic purity, and maintaining cost-effectiveness and scalability. alfa-chemistry.com

Optimization strategies involve a comprehensive evaluation of each step in the synthetic process. alfa-chemistry.com This includes refining reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to enhance reaction efficiency and yield. For deuterated syntheses, minimizing isotopic dilution or exchange with protic solvents is also a critical consideration. Modern techniques like flow chemistry are being explored to provide precise control over reaction parameters, improve safety, and facilitate scaling. x-chemrx.combionauts.jp

A deep understanding of reaction kinetics and thermodynamics is essential for optimizing the synthesis of deuterated compounds. The primary kinetic consideration in deuteration is the kinetic isotope effect (KIE). The KIE describes the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions where a C-H bond is broken in the rate-determining step are typically 6-10 times faster than the equivalent reaction involving a C-D bond. wikipedia.orgprinceton.edu This effect is the fundamental reason why deuterated drugs can exhibit enhanced metabolic stability, as enzymatic oxidation often involves C-H bond cleavage. juniperpublishers.comnih.gov While the KIE is a desired property of the final drug, it can also influence the deuteration reaction itself. For instance, in a competitive H/D exchange reaction, C-H bonds will react faster than C-D bonds, which can be leveraged to achieve selectivity.

Table 3: Kinetic Isotope Effect (KIE) Values for C-H Bond Cleavage
Bond TypeTypical KIE (kH/kD) at 25 °CImplication
Primary C-H/C-D~6-10Significant rate decrease when a C-H bond is replaced by C-D in the rate-determining step. This is the basis for improved metabolic stability.
Secondary C-H/C-D~0.7-1.5Smaller effect resulting from isotopic substitution at a position adjacent to the reaction center, often related to changes in hybridization.

Purification Protocols for High Isotopic Purity

Achieving high isotopic purity for this compound necessitates meticulous purification strategies designed to remove not only chemical impurities but also isotopologues with lower deuterium incorporation. While specific proprietary methods may vary, the purification of isotopically labeled compounds generally employs a multi-step approach leveraging subtle differences in physical properties.

A common and effective technique is preparative high-performance liquid chromatography (HPLC) . This method offers high-resolution separation, allowing for the isolation of the desired d7-isotopologue from any remaining starting materials, non-deuterated articaine, and partially deuterated intermediates. The choice of the stationary phase (e.g., C18) and a carefully optimized mobile phase gradient are critical for achieving the necessary separation.

Following chromatographic separation, recrystallization is often employed as a final purification step. This process relies on the principle of differential solubility. The purified this compound is dissolved in a suitable solvent system at an elevated temperature, and as the solution cools, the compound crystallizes, leaving impurities and less abundant isotopologues in the mother liquor. The selection of an appropriate solvent or solvent mixture is crucial for maximizing the yield of high-purity crystals.

Throughout the purification process, in-process controls using analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC are essential to monitor the progress and ensure the desired level of purity is achieved before proceeding to the next step.

Quantification of Deuterium Enrichment and Isotopic Purity Verification

Mass Spectrometric Isotopic Abundance Determination

Mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of a labeled compound. By measuring the mass-to-charge ratio (m/z) of the molecule and its fragments, the number of deuterium atoms incorporated can be accurately assessed.

For this compound, the analysis would focus on the molecular ion peak. The theoretical molecular weight of the non-deuterated Articaine Hydrochloride is approximately 320.88 g/mol . With the incorporation of seven deuterium atoms, the molecular weight of this compound increases to approximately 327.92 g/mol .

In a typical mass spectrum, the relative intensities of the ion peaks corresponding to the d0 to d7 species are measured. The isotopic purity is then calculated based on the abundance of the d7 peak relative to the sum of all articaine-related ion peaks. High-resolution mass spectrometry (HRMS) is particularly valuable in this context as it can resolve and accurately measure the masses of different isotopologues, providing a more precise determination of isotopic enrichment.

Table 1: Theoretical Mass-to-Charge Ratios for Articaine Isotopologues

Isotopologue Number of Deuterium Atoms Approximate m/z ([M+H]⁺)
Articaine 0 285.1
Articaine-d1 1 286.1
Articaine-d2 2 287.1
Articaine-d3 3 288.1
Articaine-d4 4 289.2
Articaine-d5 5 290.2
Articaine-d6 6 291.2

Note: The m/z values are approximate and for the protonated molecule ([M+H]⁺). The exact values will depend on the specific ionization method and instrument calibration.

Nuclear Magnetic Resonance Spectroscopic Purity Assessment

In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the seven protons that have been replaced by deuterium provides strong evidence of successful labeling. The remaining proton signals should be consistent with the structure of the articaine molecule and should not show any significant impurity peaks. For instance, the characteristic signals of the propyl group protons would be absent in the ¹H NMR spectrum of a highly enriched Articaine-d7 sample.

Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. The integration of these signals can be used to determine the relative abundance of deuterium at each labeled site. This provides a detailed picture of the isotopic distribution within the molecule.

By combining the data from both mass spectrometry and NMR spectroscopy, a comprehensive assessment of the isotopic enrichment, purity, and structural integrity of this compound can be achieved, ensuring its reliability as a high-quality internal standard for analytical applications.

Advanced Analytical Methodologies for Articaine D7 Hydrochloride Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the bioanalysis of local anesthetics due to its high sensitivity and selectivity. In this context, Articaine-d7 Hydrochloride serves as an exemplary internal standard (IS) for the accurate quantification of articaine (B41015) in complex biological matrices. The stable isotope-labeled (SIL) nature of Articaine-d7 ensures that its physicochemical properties are nearly identical to the unlabeled analyte, articaine. This similarity allows it to mimic the behavior of the analyte during sample extraction, chromatographic separation, and ionization, thereby compensating for variations in these processes.

LC-MS/MS methods for articaine analysis typically employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This technique involves monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard, providing a high degree of specificity and reducing background noise. For instance, one validated method monitored the transition of m/z 285 → 8658 for articaine. nih.govresearchgate.net The use of Articaine-d7 provides a distinct mass shift, allowing the instrument to differentiate it from the native articaine while ensuring that both compounds experience similar analytical conditions.

Development and Validation of this compound as an Internal Standard in Bioanalysis

The validation of bioanalytical methods is critical to ensure the reliability of pharmacokinetic and toxicological data. Using a deuterated compound like Articaine-d7 as an internal standard is a widely accepted strategy to achieve robust and accurate quantification. reddit.com The validation process, guided by regulatory bodies like the European Medicines Agency (EMA), encompasses a series of experiments to assess the method's performance, including selectivity, stability, and the impact of the biological matrix. farmaciajournal.com

The fundamental principle behind using Articaine-d7 is that it co-elutes with articaine and experiences similar ionization efficiency. Any factor that might suppress or enhance the MS signal for articaine will have a proportional effect on Articaine-d7. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to more precise and accurate concentration measurements.

The 'matrix effect' refers to the alteration of ionization efficiency by co-eluting endogenous components from the biological sample (e.g., plasma, blood, or breast milk). reddit.com This can lead to ion suppression or enhancement, which are significant challenges in LC-MS bioanalysis that can compromise the accuracy and reproducibility of results. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects.

Because Articaine-d7 is structurally identical to articaine, apart from the presence of deuterium (B1214612) atoms, its chromatographic retention time and ionization behavior in the MS source are virtually indistinguishable from the analyte. Consequently, both compounds are exposed to the same co-eluting matrix components. Any suppression or enhancement of the signal will affect both the analyte and the internal standard to a similar degree. The ratio of their responses, therefore, remains constant, correcting for the matrix-induced variations.

Validation protocols require a thorough assessment of matrix effects. This is typically done by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. In a multi-analyte study quantifying articaine and other local anesthetics, validation experiments for matrix effect were performed to ensure that the method met predefined criteria, with a normalized matrix effect within 85–115% being acceptable. farmaciajournal.com

In bioanalytical assays, the internal standard, Articaine-d7, is added at a constant concentration to all samples, calibrators, and quality controls. Therefore, its own linearity is not evaluated. Instead, the focus is on the linearity of the calibration curve for the target analyte, articaine, which is generated by plotting the peak area ratio of articaine to Articaine-d7 against the nominal concentration of articaine.

A validated LC-MS/MS method for the simultaneous detection of articaine, its metabolite, and other local anesthetics demonstrated excellent linearity for articaine with a coefficient of determination (R²) of 0.997. farmaciajournal.com The lower limit of quantification (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically within ±20%. For this method, the LLOQ for articaine was established at 0.02 mg/L (or 20 ng/mL). farmaciajournal.com Another study quantifying four local anesthetics in human plasma and breast milk established a linear range for articaine from 0.5 to 500 ng/mL with a correlation coefficient (R²) of 0.99 or higher. nih.gov

Table 1: Linearity and LLOQ Data for Articaine Quantification using Articaine-d7 as Internal Standard

AnalyteMatrixLinear RangeLLOQCorrelation Coefficient (R²)Source
ArticaineHuman Plasma0.02 - 2.56 mg/L0.02 mg/L0.997 farmaciajournal.com
ArticaineHuman Plasma0.5 - 500 ng/mL0.5 ng/mL≥0.99 nih.gov
ArticaineBreast Milk0.5 - 500 ng/mL0.5 ng/mL≥0.99 nih.gov
ArticaineHuman Plasma78.1 - 5000 ng/mL78.1 ng/mL>0.996 nih.gov

Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These parameters are evaluated at multiple concentration levels, including the LLOQ and low, medium, and high quality control (QC) samples. Intra-assay (within-run) precision and accuracy are determined by analyzing replicate QC samples in a single analytical run. Inter-assay (between-run) parameters are assessed by analyzing QC samples on different days.

According to EMA guidelines, the inaccuracy (bias) for QC samples should be within ±15% of the nominal value (±20% for the LLOQ), and the imprecision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). farmaciajournal.com A study utilizing Articaine-d7 as an internal standard for articaine quantification met these predefined acceptance criteria for accuracy and precision. farmaciajournal.com Another method reported an accuracy (bias) of less than 16% and intra- and inter-assay precision of less than 14% for articaine analysis. nih.gov

Table 2: Inter-assay and Intra-assay Precision and Accuracy for Articaine Quantification

ParameterConcentration LevelAcceptance CriteriaReported ValueSource
Intra-assay PrecisionQC Samples≤15% CV<14% nih.gov
Inter-assay PrecisionQC Samples≤15% CV<14% nih.gov
Accuracy (Bias)QC Samples±15%<16% nih.gov
Intra-assay PrecisionLLOQ≤20% CVMet Criteria farmaciajournal.com
Inter-assay PrecisionLLOQ≤20% CVMet Criteria farmaciajournal.com
Accuracy (Bias)LLOQ±20%Met Criteria farmaciajournal.com

Multi-Analyte Quantification Methods Incorporating this compound

LC-MS/MS is exceptionally well-suited for multi-analyte quantification, allowing for the simultaneous measurement of several compounds in a single analytical run. This approach enhances efficiency and is particularly useful in clinical and forensic toxicology. This compound is effectively used as an internal standard in methods developed to quantify articaine alongside other local anesthetics and their metabolites.

One such method was developed for the simultaneous detection of articaine, articainic acid (its primary metabolite), lidocaine (B1675312), and monoethylglycinexylidide (B1676722) (MEGX), a metabolite of lidocaine, in human plasma. farmaciajournal.com In this assay, Articaine-d7 was used as the internal standard for articaine, while a deuterated version of lidocaine (Lidocaine-d10) was used for lidocaine and MEGX. farmaciajournal.com Another study developed and validated a quantitative assay for four common dental local anesthetics: articaine, lidocaine, bupivacaine, and mepivacaine, in both human plasma and breast milk, demonstrating the versatility of these methods across different biological matrices. nih.gov The ability to include multiple analytes in one method relies on optimizing chromatographic separation and MS/MS detection parameters for each compound and its corresponding internal standard.

Optimization of Chromatographic Separation Parameters for Deuterated Species

Effective chromatographic separation is crucial for successful LC-MS/MS analysis, as it minimizes matrix effects by separating analytes of interest from interfering endogenous compounds. For methods involving deuterated internal standards like Articaine-d7, the goal is to achieve co-elution of the analyte and the internal standard while ensuring they are resolved from other sample components.

Reversed-phase chromatography is commonly employed for the separation of local anesthetics. A typical setup involves a C18 analytical column, such as a Kinetex® core-shell column (100 x 3.0 mm, 1.7 µm particles), which provides high-efficiency separations. farmaciajournal.comresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. farmaciajournal.comnih.govresearchgate.net The gradient elution, which involves changing the proportion of the organic solvent over time, allows for the effective separation of a wide range of compounds in a multi-analyte method.

While deuterated compounds are generally expected to co-elute with their non-deuterated counterparts, slight differences in retention time, known as the chromatographic isotope effect, can sometimes be observed. This effect is usually minor for deuterium-labeled standards in liquid chromatography and does not typically interfere with quantification, as the peak integration windows can be set to encompass both closely eluting peaks. The optimization process involves adjusting parameters such as the gradient profile, flow rate, and column temperature to ensure robust and reproducible separation for both articaine and Articaine-d7. researchgate.net

Mass Spectrometric Detection Modes and Transition Optimization for this compound

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the definitive quantification of this compound in complex biological matrices. The method's high selectivity and sensitivity are achieved through the use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). researchgate.net In this mode, a specific precursor ion of the analyte is selected, fragmented, and a resulting characteristic product ion is monitored. restek.com

For this compound, the protonated molecule [M+H]⁺ serves as the precursor ion. The mass shift of +7 atomic mass units compared to the unlabeled articaine provides the basis for its use as an internal standard. Optimization of MS parameters, such as collision energy, is a critical step to maximize the signal response of the desired precursor-to-product ion transition, thereby ensuring the highest sensitivity for detection and quantification. restek.com A study detailing an LC-MS/MS method reported specific optimized transitions for both articaine and its deuterated isotopologue. farmaciajournal.com

The established MRM transitions are crucial for developing robust bioanalytical methods, allowing for precise quantification by comparing the response of the analyte to its stable isotope-labeled internal standard. farmaciajournal.com

Table 1: Optimized MRM Transitions for Articaine and Articaine-d7

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
Articaine284.8486.2615 farmaciajournal.com
Articaine-d7291.8493.2615 farmaciajournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Confirmation of Deuterated Articaine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, providing detailed information about the chemical environment of individual atoms. researchgate.net For isotopically labeled compounds like Articaine-d7, NMR confirms the molecular structure and, critically, verifies the position and extent of deuterium incorporation. sigmaaldrich.comnih.gov

Comprehensive ¹H, ¹³C, and ²H NMR Spectroscopic Analysis

A combined analysis using proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR provides a complete picture of the this compound molecule.

¹H NMR Analysis : The ¹H NMR spectrum is used to map the proton environments in the molecule. In Articaine-d7, the signals corresponding to the seven protons that have been replaced by deuterium atoms would be absent compared to the spectrum of unlabeled articaine. researchgate.netstudymind.co.uk This absence provides direct evidence of successful deuteration at the intended positions. For reference, specific proton signals in a related articaine derivative have been assigned, including aromatic ring protons (peaks at 7.1, 2.21, and 9.93 ppm) and a methyl ester proton (peak at 3.8 ppm). nih.govresearchgate.net

¹³C NMR Analysis : The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon atom directly bonded to the seven deuterium atoms in the d7-propyl group will exhibit two key changes: a slight upfield shift and, more importantly, a change in signal multiplicity. Due to the spin (I=1) of deuterium, the signal for this carbon will appear as a multiplet (a triplet of triplets, often appearing as a complex multiplet) due to C-D coupling, rather than the singlet or quartet expected for a C-H group. researchgate.net Reference peaks for the carbon skeleton of articaine include aliphatic carbons at 14.82 and 51.16 ppm and aromatic carbons in the thiophene (B33073) unit at 126, 134.5, 139.2, 156.5, and 162.9 ppm. nih.govresearchgate.net

²H NMR Analysis : Deuterium (²H) NMR directly detects the deuterium nuclei. researchgate.net A ²H NMR spectrum of Articaine-d7 would show a signal at the chemical shift corresponding to the propyl group, providing definitive confirmation of the isotopic label's location and purity. sigmaaldrich.com This technique is highly specific for the labeled site, as only deuterium atoms are detected. researchgate.net

Table 2: Expected NMR Spectral Features for this compound

TechniqueExpected Observation for Articaine-d7Purpose
¹H NMRAbsence of proton signals from the d7-propyl group.Confirms deuterium incorporation.
¹³C NMRMultiplet signal for the carbon attached to deuterium atoms.Confirms location and isotopic purity at the carbon skeleton.
²H NMRPresence of a signal corresponding to the d7-propyl group.Directly confirms the position of the deuterium label.

Advanced NMR Techniques for Stereochemical and Isotopic Position Elucidation

While 1D NMR provides fundamental structural data, 2D NMR techniques are employed for unambiguous signal assignment and detailed structural analysis, including stereochemistry.

Correlation Spectroscopy (COSY) : This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity of proton networks throughout the non-deuterated portions of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : This technique correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) : A NOESY experiment identifies atoms that are close to each other in space, regardless of whether they are bonded. This is crucial for confirming the three-dimensional structure and stereochemistry of the molecule. Its application has been noted for determining the proximity of articaine molecules to other structures. researchgate.net

Ancillary Chromatographic and Spectroscopic Techniques for this compound Analytical Profiling

Alongside mass spectrometry and NMR, other standard analytical methods are used to establish a complete quality profile for this compound, focusing on purity, concentration, and stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of pharmaceutical compounds and for performing quantitative assays. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed for articaine and its derivatives. sielc.comresearchgate.net These methods are capable of separating the main compound from any synthesis-related impurities or degradation products. Various methods have been reported, utilizing different columns and mobile phases to achieve optimal separation. researchgate.netsielc.comresearchgate.net The data generated is used to calculate the purity of the material, often expressed as a percentage area of the main peak relative to all detected peaks.

Table 3: Examples of HPLC Conditions for Articaine Analysis

ColumnMobile PhaseDetection WavelengthReference
Reversed-Phase C8Acetonitrile, phosphate (B84403) buffer, sodium heptanesulfonate276 nm researchgate.net
Reversed-Phase C18Potassium dihydrogen phosphate and acetonitrile (80:20 v/v)273 nm researchgate.net
Newcrom R1 (Reverse Phase)Acetonitrile, water, and phosphoric acidNot specified sielc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Stability Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust, simple, and cost-effective technique used for the quantitative analysis of compounds that absorb light in the UV-Vis range. researchgate.net Articaine has a chromophore that allows for its detection by UV spectroscopy, with a maximum absorbance wavelength reported around 273-276 nm. researchgate.netresearchgate.net

The method can be validated according to ICH guidelines to establish linearity, precision, and accuracy for quantification. researchgate.net For instance, one study established a linear range for articaine quantification between 10 to 50 µg/mL. researchgate.net Furthermore, UV-Vis spectroscopy is a valuable tool for stability monitoring. Chemical changes in the molecule upon degradation or interaction with other substances can alter the chromophore, leading to a change in the absorption spectrum, such as a bathochromic shift (a shift to a longer wavelength), which indicates molecular instability or interaction. nih.govresearchgate.net

Table 4: Quantitative UV-Vis Data for Articaine

ParameterValueReference
Detection Wavelength (λmax)273 nm researchgate.net
Linearity Range10 - 50 µg/mL researchgate.net
Limit of Detection (LOD)2.32 µg/mL researchgate.net
Limit of Quantification (LOQ)4.12 µg/mL researchgate.net

Stability Assessment of this compound as a Reference Standard

The primary goal of stability testing is to establish a re-test period or shelf life and to determine recommended storage conditions. gmp-compliance.org This is achieved by subjecting the reference standard to long-term and accelerated stability studies. chromatographyonline.com

Long-Term and Accelerated Stability Studies

Long-term stability studies are typically conducted under the recommended storage conditions to monitor the reference standard's characteristics over its intended shelf life. asean.org For this compound, a common storage recommendation for related standards is refrigerated conditions (2-8°C). sigmaaldrich.com Accelerated stability studies involve storing the material under exaggerated conditions (e.g., higher temperature and humidity) to speed up potential chemical degradation and physical changes. asean.org These studies help to predict the long-term stability profile of the substance. chromatographyonline.com

For example, a study on a buffered solution of the non-deuterated articaine hydrochloride provides insight into its chemical stability at different temperatures over a shorter period. researchgate.net While this study was on a solution and not the neat reference standard powder, the findings illustrate the impact of temperature on the compound's integrity. The concentration of articaine was monitored over an 8-hour period at both 25°C (room temperature) and 8°C (refrigerated). The results indicated no significant degradation in the articaine concentration at either temperature over the 8-hour test period. researchgate.net

Below are interactive tables summarizing the chemical stability findings for buffered articaine hydrochloride solution from the aforementioned study.

Table 1: Chemical Stability of Buffered Articaine Solution at 25°C researchgate.net

Time (Hours)Mean Concentration (%)Standard Deviation
0100.000.00
198.561.44
297.981.87
397.232.11
496.542.45
595.782.89
694.993.21
794.123.54
893.193.87

Table 2: Chemical Stability of Buffered Articaine Solution at 8°C researchgate.net

Time (Hours)Mean Concentration (%)Standard Deviation
0100.000.00
199.121.12
298.451.56
397.881.98
497.012.34
596.342.76
695.553.11
794.763.45
892.613.98

These results for the non-deuterated analog suggest that the articaine molecule is relatively stable in solution for at least 8 hours, even at room temperature. researchgate.net For a solid this compound reference standard, the stability under appropriate storage conditions (e.g., 2-8°C, protected from light and moisture) is expected to be significantly longer. sigmaaldrich.comfda.gov

Forced Degradation Studies

To understand the potential degradation pathways, a reference standard undergoes forced degradation (stress testing). chromatographyonline.com This involves exposing the compound to conditions more severe than those in accelerated stability testing, such as high heat, light, and extremes of pH (acidic and alkaline hydrolysis) and oxidation. nih.gov

The molecular structure of articaine contains an ester linkage, which is susceptible to hydrolysis. nih.gov Therefore, a primary degradation pathway for this compound would likely be the hydrolysis of this ester to form Articainic acid-d7. Forced degradation studies would aim to generate this and other potential degradation products.

The analytical methods used in these stability studies must be "stability-indicating," meaning they can accurately separate and quantify the intact compound from any potential degradation products. chromatographyonline.comsepscience.com High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, often coupled with UV or mass spectrometry (MS) detectors to identify and characterize the impurities and degradants. chromatographyonline.comsepscience.com

Mechanistic Investigations into Articaine Metabolism Utilizing Deuterated Tracers

Elucidation of Articaine (B41015) Biotransformation Pathways Through Deuterium (B1214612) Labeling

Deuterium labeling is a critical technique in metabolic research, enabling the precise tracking of a drug and its metabolites through complex biological systems. By introducing a "heavy" isotopic signature, Articaine-d7 can be readily distinguished from its endogenous, non-deuterated counterparts and other molecules by mass spectrometry. This allows for unambiguous identification of drug-derived material in various biological matrices, such as plasma, urine, and in vitro incubation systems.

The primary biotransformation pathway for articaine is the rapid hydrolysis of its carboxyl ester group, a reaction catalyzed predominantly by non-specific plasma and tissue esterases, particularly butyrylcholinesterase. nih.govresearchgate.net This process leads to the formation of its principal and pharmacologically inactive metabolite, articainic acid. nih.govvivarep.com A minor portion of articaine metabolism, estimated to be between 5% and 10%, occurs in the liver. vivarep.com The use of a deuterated tracer like Articaine-d7 helps confirm and quantify the flux through these primary and minor pathways, ensuring that observed metabolites are unequivocally derived from the administered drug.

The identification of metabolites is a cornerstone of drug metabolism studies. In the case of Articaine-d7 Hydrochloride, its metabolites can be identified and structurally characterized using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

When Articaine-d7 is metabolized, its resulting metabolites retain the deuterium label, unless the labeling site is directly involved in a metabolic reaction. For Articaine-d7, where the deuterium atoms are on the methoxy (B1213986) group, the primary metabolite, articainic acid, would be expected to appear as articainic acid-d7. This deuterated metabolite would be detected in a mass spectrometer at a mass-to-charge ratio (m/z) that is seven units higher than the non-deuterated articainic acid. The fragmentation pattern of the deuterated metabolite in the mass spectrometer would also show a corresponding mass shift, confirming its structure. While specific studies detailing the full metabolite profile of Articaine-d7 are not extensively published, the expected primary metabolites based on its known pathways are outlined in the table below.

Parent Compound Expected Deuterated Metabolite Metabolic Reaction
Articaine-d7Articainic acid-d7Ester Hydrolysis
Articainic acid-d7Articainic acid-d7 glucuronideGlucuronidation

In vitro model systems are essential for studying drug metabolism in a controlled environment, providing insights into the specific enzymes and organs involved. nih.govresearchgate.net Human liver microsomes and isolated hepatocytes are two of the most common and valuable systems for this purpose. nih.gov

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. researchgate.net

Isolated Hepatocytes: These are whole liver cells that contain a broader complement of both Phase I and Phase II metabolic enzymes (such as UDP-glucuronosyltransferases), as well as transport proteins, offering a more complete picture of hepatic metabolism.

Incubating this compound in these systems allows researchers to determine the extent of its hepatic metabolism and identify the metabolites formed specifically in the liver.

Unlike many other amide local anesthetics such as lidocaine (B1675312), which undergo extensive metabolism by hepatic CYP enzymes (e.g., CYP3A4 and CYP1A2), articaine's metabolism shows minimal involvement of the CYP system. researchgate.netliposuction101.com The dominant metabolic pathway is hydrolysis via esterases found in the plasma and tissues. nih.govvivarep.com An in vitro study focusing on articaine's metabolism in serum demonstrated that this hydrolysis follows saturable, Michaelis-Menten kinetics, confirming the enzymatic nature of this clearance mechanism by serum esterases. nih.gov The limited role of hepatic CYPs means there is a lower risk of drug-drug interactions with medications that induce or inhibit these enzymes. researchgate.net

Parameter Articaine Articaine-d7 (Predicted) Rationale for Prediction
Primary Metabolic Pathway Ester HydrolysisEster HydrolysisDeuteration site is not at the reaction center.
Metabolic Half-life (t½) ~20 minutes (in vivo)Expected to be similarNo significant isotope effect on ester hydrolysis.
Intrinsic Clearance (CLint) High (via esterases)Expected to be similarRate of enzymatic hydrolysis is unlikely to be affected.

In Vitro Metabolic Fate Studies in Hepatic Microsomes and Isolated Hepatocytes

Isotope Effects on Enzyme Kinetics and Metabolic Clearance Mechanisms

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with a heavier isotope can alter the rate of a chemical reaction. wikipedia.org This occurs because the heavier isotope forms a stronger chemical bond, requiring more energy to break. A primary KIE is observed when the bond to the isotope is cleaved in the rate-determining step of the reaction. nih.gov

Application of this compound in Comparative Metabolomics Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Comparative metabolomics can reveal how a drug perturbs biological systems by comparing the metabolic profiles of treated versus untreated states. A study comparing the impact of articaine and lidocaine on the metabolism of neuronal cells, for example, identified changes in glycolysis, amino acid catabolism, and lipid metabolism. nih.gov

In such research, stable isotope-labeled compounds like this compound serve as invaluable tools. They can be used as tracers to follow the metabolic fate of the parent drug and differentiate drug-related metabolites from the thousands of endogenous metabolites present in a biological sample. researchgate.net Furthermore, Articaine-d7 is an ideal internal standard for quantitative studies. By adding a known amount of the deuterated standard to a sample, any variability during sample preparation and analysis can be corrected for, allowing for highly accurate and precise measurement of the non-deuterated articaine concentration. This approach is considered the gold standard in quantitative bioanalysis using mass spectrometry.

Quantitative Metabolic Profiling in Cellular Systems (e.g., neuronal cells)

Recent advancements in analytical techniques have made it possible to trace the metabolism of deuterated compounds in complex biological systems, including cell cultures. While specific studies on the quantitative metabolic profiling of this compound in neuronal cells are not extensively detailed in publicly available literature, the established methodologies for other deuterated tracers provide a framework for how such investigations would be conducted.

For instance, studies on neuronal cell lines like SH-SY5Y have successfully employed 1H NMR metabolomics to understand the impact of articaine on cellular metabolism. mdpi.comnih.gov These studies compare the metabolic fingerprints of cells exposed to the anesthetic with control groups, revealing changes in key metabolic pathways.

A hypothetical quantitative analysis using this compound in a neuronal cell culture model could yield data on the rate of its primary metabolic conversion. The principal metabolic pathway for articaine is the hydrolysis of its ester group by plasma esterases to form the inactive metabolite, articainic acid. chemicalbook.comnih.gov By using a deuterated version of articaine, the appearance and concentration of deuterated articainic acid could be precisely measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 1: Hypothetical Quantitative Metabolic Data of this compound in Neuronal Cells

Time Point (hours) Articaine-d7 (ng/mL) Articainic Acid-d7 (ng/mL)
0 1000 0
1 750 250
4 300 700
12 50 950
24 <10 >990

This table is illustrative and based on the known rapid metabolism of articaine. The values are not derived from a specific experimental study of this compound.

Such a study would provide critical data on the intracellular and extracellular concentrations of the parent drug and its metabolite, offering insights into the rate of metabolism within the cellular environment and the transport of these molecules across the cell membrane.

Investigation of Differential Metabolic Responses Elicited by this compound

The introduction of a deuterated tracer like this compound allows for the investigation of differential metabolic responses in various cell types or under different physiological conditions. For example, comparative studies between neuronal cells and other cell types, such as glial cells, could reveal cell-specific differences in the rate and extent of articaine metabolism.

Research comparing the metabolic effects of articaine and another local anesthetic, lidocaine, in Schwann cells and SH-SY5Y neuronal cells has demonstrated that articaine can have a more significant impact on cellular metabolism. mdpi.comresearchgate.net Specifically, articaine was found to stimulate glycolysis and the TCA cycle and lead to increased intracellular levels of several amino acids in Schwann cells, a different response compared to lidocaine. researchgate.net

Utilizing this compound in similar comparative studies would allow for a more precise quantification of how articaine itself is metabolized under these differing cellular responses. For example, it could be investigated whether conditions that stimulate glycolysis also alter the rate of articaine hydrolysis.

Table 2: Hypothetical Differential Metabolic Rates of this compound

Cell Type Condition Half-life of Articaine-d7 (minutes)
Neuronal Cells Normoxia 25
Neuronal Cells Hypoxia 35
Schwann Cells Normoxia 22
Schwann Cells Hypoxia 30

This table presents a hypothetical scenario to illustrate how this compound could be used to investigate differential metabolic responses. The values are not from a specific study.

These types of investigations are crucial for a deeper understanding of the pharmacokinetics of articaine at the cellular level and can help to explain the differential effects observed between various local anesthetics. The use of deuterated tracers like this compound is instrumental in providing the high-resolution data needed for such detailed mechanistic studies.

Pre Clinical Pharmacokinetic Research Methodologies Incorporating Articaine D7 Hydrochloride

Non-compartmental and Compartmental Pharmacokinetic Analysis in Pre-clinical Models

Pharmacokinetic analysis in pre-clinical settings involves characterizing the journey of a drug through the body. Both non-compartmental analysis (NCA) and compartmental analysis are employed to model the concentration-time data of articaine (B41015), which is accurately quantified using Articaine-d7 Hydrochloride as an internal standard. nih.gov

NCA is a model-independent method that calculates key pharmacokinetic parameters directly from the observed data. nih.gov This approach is often preferred for its simplicity and requirement for fewer assumptions compared to model-based methods. nih.gov Parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are determined using NCA. nih.gov

Compartmental analysis, in contrast, uses mathematical models to describe the body as a series of interconnected compartments. chemrxiv.orgresearchgate.net Plasma concentration data for articaine has been shown to fit a one- or two-compartment model. fda.gov This method provides a more detailed interpretation of the drug's distribution and elimination phases. chemrxiv.orgresearchgate.net While more complex, compartmental modeling can offer deeper insights into the drug's behavior in different physiological systems. researchgate.net

The absorption and distribution dynamics of articaine are studied following its administration in pre-clinical models. As a deuterated analog, this compound is expected to exhibit virtually identical absorption and distribution behavior to the parent compound. Articaine is absorbed systemically from the administration site, a process influenced by the vascularity of the tissue and the presence of vasoconstrictors like epinephrine, which slows absorption. nih.govnih.gov

Following subcutaneous administration in red deer, articaine was rapidly absorbed, with a mean time to maximum plasma concentration (Tmax) of 0.17 hours. nih.gov In human studies, after submucosal injection, the Tmax for articaine occurs at approximately 10 to 25 minutes. fda.govnih.gov The distribution of articaine is influenced by its binding to plasma and tissue proteins. nih.gov In vitro studies show that approximately 60% to 80% of articaine is bound to human serum albumin and γ-globulins. nih.gov Another source suggests protein binding is around 94%. nih.gov This high degree of protein binding can influence its duration of action, as the free drug is more slowly made available for metabolism. nih.gov

ParameterValueSpecies/ModelReference
Time to Peak Concentration (Tmax)~10-25 minutesHumans (submucosal) fda.govnih.gov
Time to Peak Concentration (Tmax)0.17 hoursRed Deer (subcutaneous) nih.gov
Plasma Protein Binding60-80%Human (in vitro) nih.gov
Plasma Protein Binding94%General nih.gov

The elimination of articaine is exceptionally rapid due to its unique chemical structure, which includes an ester group in addition to its amide linkage. wikipedia.orgnih.gov This ester group allows for rapid hydrolysis by plasma carboxyesterases into its primary, inactive metabolite, articainic acid. nih.govresearchgate.net This metabolic pathway is responsible for the inactivation of 90-95% of the drug in the blood. vivarep.com A smaller fraction, approximately 5% to 10%, is metabolized in the liver. nih.gov Articainic acid is further metabolized in the kidneys to articainic acid glucuronide before excretion. nih.govresearchgate.net

The rapid metabolism results in a short elimination half-life for articaine, reported to be approximately 20 minutes in some human studies. nih.govwikipedia.orgvivarep.com Other studies in healthy volunteers have reported a half-life of around 1.8 hours. fda.gov In red deer, the elimination half-life was found to be 1.12 hours. nih.gov The primary route of excretion is via the urine, with 53-57% of the administered dose eliminated in the first 24 hours, mainly as articainic acid. fda.gov

ParameterValueSpecies/ModelReference
Elimination Half-life (t½)~20 minutesHumans nih.govwikipedia.orgvivarep.com
Elimination Half-life (t½)~1.8 hoursHumans fda.gov
Elimination Half-life (t½)1.12 hoursRed Deer nih.gov
Primary MetaboliteArticainic AcidGeneral nih.govresearchgate.net
Primary Excretion RouteUrineGeneral fda.gov

Tissue Distribution Studies and Target Site Accumulation in Pre-clinical Species

Tissue distribution studies are essential to understand the concentration of a drug at its site of action and in other tissues, which relates to both efficacy and potential off-target effects. For articaine, its unique thiophene (B33073) ring structure increases its lipid solubility, which facilitates efficient diffusion through soft tissues and bone. nih.govresearchgate.net This property is a significant advantage, allowing for high concentrations to be achieved at the target site. nih.gov

Pre-clinical and clinical observations have shown that after administration for dental procedures, the concentration of articaine in the alveolus of a tooth can be approximately 100 times higher than that in systemic circulation. nih.govresearchgate.netselleckchem.com This demonstrates a high degree of target site accumulation, which is crucial for its anesthetic effect. General tissue distribution studies in animal models indicate that after administration, the highest concentrations of a drug are often found in well-perfused organs like the liver, kidneys, heart, and lungs. researchgate.netfrontiersin.org

In Vitro-In Vivo Correlation (IVIVC) Models Utilizing Deuterated Articaine Data

In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution rate) and an in vivo response (such as plasma drug concentration). nih.govpremier-research.com The development of a robust IVIVC model can streamline drug development and support regulatory decisions. premier-research.comkinampark.com

While specific IVIVC models developed using deuterated articaine data are not detailed in the literature, the generation of the necessary in vivo data for any articaine IVIVC model is critically dependent on accurate bioanalysis. The quantification of articaine plasma concentrations over time, which forms the basis of the in vivo absorption profile, would be performed using a validated assay. manipal.edu In such assays, this compound is the ideal internal standard to ensure the precision and accuracy of the measurements that are foundational to establishing a reliable correlation.

Bioanalytical Considerations for Pharmacokinetic Sample Analysis with this compound as Internal Standard

In pre-clinical pharmacokinetic studies, the accurate measurement of drug concentrations in biological matrices like plasma is paramount. This compound is employed as an internal standard (IS) in sensitive bioanalytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of articaine.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis. researchgate.net Because it is chemically identical to the analyte (articaine), it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. researchgate.net However, it is distinguished by its higher mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. This allows it to compensate for variability during sample preparation, such as extraction, and for matrix effects during analysis, leading to high precision and accuracy. drugbank.com The rapid metabolism of articaine in blood and serum necessitates swift sample preparation to ensure the accurate determination of its concentration. nih.govvivarep.comtu-dresden.de The development of a validated LC-MS/MS method using this compound as an IS is a prerequisite for reliable pharmacokinetic characterization. nih.gov

Articaine D7 Hydrochloride As a Probe in Molecular and Cellular Pharmacology Research

Mechanistic Studies on Ligand-Receptor Interactions and Target Engagement

The primary mechanism of action for articaine (B41015) is the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of nerve impulses. Articaine-d7 Hydrochloride provides a refined tool for dissecting the intricacies of this interaction at a molecular level.

Investigation of Voltage-Gated Sodium Channel Modulation at a Molecular Level

Articaine, like other local anesthetics, exhibits a state-dependent blockade of VGSCs, meaning its binding affinity is influenced by the conformational state of the channel. Research has shown that articaine has the highest affinity for the open state, an intermediate affinity for the inactivated state, and the lowest affinity for the resting state of the channel. This state-dependent interaction is fundamental to its anesthetic properties.

Studies utilizing non-deuterated articaine have identified key molecular determinants for its binding. For instance, receptor mapping has demonstrated that articaine interacts strongly with a phenylalanine residue in the D4S6 transmembrane segment, a known component of the local anesthetic receptor site within the sodium channel pore. The use of this compound in such studies can help to further refine the understanding of the binding pocket's microenvironment and the dynamics of ligand-receptor engagement without the confounding variable of rapid metabolism.

The table below summarizes the inhibitory concentrations (IC50) of articaine for different states of the rNav1.4 sodium channel and for the open state of various neuronal isoforms, providing a baseline for comparative studies with its deuterated form.

Sodium Channel Isoform & StateIC50 (μM)Reference
rNav1.4 (Resting State)378 ± 26
rNav1.4 (Inactivated State)40.6 ± 2.7
rNav1.4 (Open State)15.8 ± 1.5
hNav1.7 (Open State)8.8 ± 0.1
rNav1.8 (Open State)22.0 ± 0.5

Assessment of Isotopic Effects on Binding Affinity and Efficacy

The substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). A C-D bond is stronger than a C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond, most notably metabolic processes. While the primary KIE is most pronounced in metabolic breakdown, secondary kinetic isotope effects can subtly influence binding affinity and efficacy by altering molecular vibrations, bond lengths, and conformation.

In the context of this compound, researchers can investigate whether deuteration impacts the affinity for the sodium channel binding site. Although direct studies on this compound's binding affinity are not widely published, the principles of KIE suggest that any alterations are likely to be modest. The primary value of deuteration in this context is the increased metabolic stability, which allows for more precise measurement of the parent compound's interaction with the receptor, minimizing interference from metabolites. This stability makes this compound a superior probe for in vitro binding assays and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, where long incubation times are often required.

Exploration of Intracellular Signaling Pathways and Cellular Responses

Deuterated Tracer Studies in Cellular Uptake and Distribution

Stable isotope labeling is a well-established method for tracing the fate of molecules in biological systems. Deuterium's non-radioactive nature makes it an ideal tracer for studies in cellular models. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the movement of this compound across the cell membrane and its accumulation in different subcellular compartments.

This approach can provide quantitative data on the kinetics of cellular uptake and efflux, helping to elucidate the mechanisms by which local anesthetics penetrate neuronal and other cell types. Such studies are critical for understanding not only the onset of anesthetic action but also the potential for intracellular accumulation that could lead to off-target effects. The metabolic stability of this compound is a significant advantage in these studies, ensuring that the detected signal corresponds to the parent drug rather than its metabolites.

Evaluation of this compound in Cellular Models (e.g., neuronal cell lines)

Neuronal cell lines, such as the human-derived SH-SY5Y neuroblastoma cell line, are common in vitro models for studying the effects of neuroactive compounds. Studies have utilized these cells to compare the neurotoxicity and functional recovery associated with articaine and other local anesthetics like lidocaine (B1675312).

In one such study, SH-SY5Y cells, which express Na(v)1.2 and Na(v)1.7 sodium channels, were exposed to articaine and lidocaine. The results indicated that articaine was no more neurotoxic than lidocaine in this in vitro model. Furthermore, a metabolomics study on SH-SY5Y cells exposed to articaine and lidocaine revealed impacts on several metabolic pathways, including glycolysis, choline (B1196258) metabolism, and lipid buildup.

The use of this compound in these cellular models offers several advantages. Its reduced rate of metabolism allows for the study of long-term exposure effects of the parent compound, distinguishing them from the effects of its metabolites. This is particularly relevant for investigating the mechanisms of rare but reported side effects like paresthesia. By providing a stable molecular probe, this compound enables more precise characterization of the cellular and metabolic responses to the anesthetic.

Role in Drug Interaction Research at the Molecular and Enzymatic Levels

A unique feature of articaine compared to other amide local anesthetics is its ester group, which leads to rapid hydrolysis and inactivation by plasma esterases, primarily butyrylcholinesterase. This results in a much shorter elimination half-life for articaine (around 20-27 minutes) compared to lidocaine (around 90 minutes). The primary metabolite, articainic acid, is inactive.

This rapid metabolism can complicate the study of drug-drug interactions involving the parent articaine molecule. This compound, due to the kinetic isotope effect, is expected to have a slower rate of hydrolysis by plasma esterases. This metabolic stabilization makes it an excellent tool for in vitro studies of drug interactions at the molecular and enzymatic levels.

Researchers can use this compound to:

Investigate inhibition or induction of metabolizing enzymes: By slowing its breakdown, the deuterated form allows for a clearer assessment of how other drugs might inhibit or induce the esterases responsible for articaine's metabolism.

Study interactions with other drug targets: A higher, more sustained concentration of the parent drug can be maintained in vitro, facilitating the study of its potential interactions with other receptors, ion channels, or enzymes. This is crucial for identifying potential off-target effects or synergistic/antagonistic interactions with co-administered drugs.

Differentiate parent drug effects from metabolite effects: By minimizing the formation of articainic acid, researchers can be more certain that the observed effects in a drug interaction study are due to articaine itself and not its primary metabolite.

The table below provides a comparison of the pharmacokinetic properties of Articaine and Lidocaine, highlighting the rapid metabolism of Articaine that makes its deuterated form a valuable research tool.

Pharmacokinetic ParameterArticaineLidocaineReference
Metabolism Site90-95% in blood (plasma esterases), 5-10% in liver~70% in liver
Elimination Half-life~20 minutes~90 minutes
Protein Binding95%65%

Impact on Enzyme Activity and Inhibition/Induction Studies

This compound, as a deuterated analog of articaine, serves as a valuable tool in studying the metabolic pathways of this widely used local anesthetic. The metabolism of articaine is distinct among amide-type anesthetics due to the presence of an ester group in its structure. This feature allows for rapid hydrolysis, primarily by plasma esterases (cholinesterases), into its main, inactive metabolite, articainic acid. This process is remarkably efficient, with 90-95% of the drug being metabolized in the blood, while only a minor fraction (5-10%) undergoes metabolism in the liver by microsomal enzymes. This rapid inactivation by plasma and tissue esterases contributes to articaine's short elimination half-life of approximately 20 to 30 minutes and its lower systemic toxicity compared to other amide anesthetics like lidocaine, which relies more heavily on slower liver metabolism.

Table 1: Metabolic Profile of Articaine and Predicted Impact of Deuteration

Metabolic Pathway Primary Enzyme(s) Involved Product Percentage of Metabolism Predicted Impact of d7-Labeling
Ester Hydrolysis Plasma and Tissue Esterases (Cholinesterases) Articainic Acid (inactive) ~90-95% Minimal to none, as the reaction site is distant from the likely deuteration positions on the propylamino group.
Oxidative Metabolism (e.g., N-dealkylation) Liver Microsomal Enzymes (Cytochrome P450) Minor metabolites ~5-10% Significant reduction in the rate of this pathway due to the kinetic isotope effect at the deuterated sites.

Mechanistic Insights into Potential Biochemical Synergisms or Antagonisms

This compound can be employed to elucidate the biochemical mechanisms through which articaine may interact with other substances or cellular processes, leading to synergistic or antagonistic effects. While specific studies on the deuterated form are not widely available, research on articaine provides insights into its impact on cellular metabolism, which forms the basis for potential drug interactions.

Metabolomic studies comparing the effects of articaine and lidocaine on neuronal cells have revealed significant alterations in cellular pathways. Both anesthetics were found to downregulate glycolysis and glucose-dependent pathways, such as the hexosamine biosynthetic pathway. They also disturb the catabolism of branched-chain amino acids (BCAAs) and interfere with choline metabolism.

Interestingly, the effects can vary depending on the cell type. In Schwann cells, articaine was found to stimulate glycolysis and the TCA cycle, whereas lidocaine had a different metabolic impact. Such findings are critical for understanding potential biochemical interactions. For instance, a drug that also modulates glycolysis could have a synergistic or antagonistic effect when co-administered with articaine. By using Articaine-d7, researchers can more precisely track the metabolic fate of the anesthetic and differentiate its effects from those of other compounds, helping to unravel complex biochemical interactions at a mechanistic level.

Table 2: Reported Cellular Metabolic Effects of Articaine

Cellular Pathway Observed Effect in Neuronal Cells Observed Effect in Schwann Cells Potential for Interaction
Glycolysis Downregulation Stimulation High potential for interaction with drugs that target glucose metabolism (e.g., antidiabetics).
TCA Cycle Downregulation of anaplerotic fueling Stimulation Potential for interactions with agents affecting mitochondrial function.
Branched-Chain Amino Acid (BCAA) Catabolism Disturbance Increased intracellular levels May interact with substances that affect amino acid metabolism or transport.
Choline Metabolism Interference Not specified Could interact with cholinergic drugs or compounds affecting membrane synthesis.

Application in Computational Drug Discovery and Rational Design of Articaine Derivatives

Molecular Docking and Dynamics Simulations with Deuterated Analogues

Computational methods are integral to modern drug design, and this compound can play a role in refining these models. Molecular dynamics (MD) simulations have been performed on the non-deuterated form of articaine to study its behavior within lipid bilayers, which serve as a model for the nerve cell membrane. These simulations investigate the structural and dynamical properties of both the charged (protonated) and neutral forms of the articaine molecule, providing insights into how it positions itself within the membrane to exert its anesthetic effect. For example, simulations have shown that both forms of articaine increase the dipole electrostatic potential in the membrane's interior, a finding that helps explain its mechanism of action at a molecular level.

While no specific MD simulations for Articaine-d7 have been published, the use of such deuterated analogues is a logical next step for validating and enhancing computational models. Since deuteration subtly alters molecular properties, including bond vibrational frequencies and conformational dynamics, these changes can be incorporated into simulation parameters. The primary value of using a deuterated analogue like Articaine-d7 would be to correlate the computational predictions with experimental data. If laboratory studies show a kinetic isotope effect in membrane transport or binding, MD simulations of the deuterated compound can be used to explore the structural and energetic basis for these differences. This synergy between simulation and experiment allows for a more rigorous testing of the theoretical models, leading to more accurate predictions for newly designed molecules.

Artificial Intelligence-Enhanced Strategies for Novel Local Anesthetic Discovery

Future Trajectories and Uncharted Research Domains for Articaine D7 Hydrochloride

Advancing Isotopic Labeling Techniques for Complex Biological Systems

Isotopic labeling is a fundamental technique in pharmaceutical research, providing detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs within biological systems. musechem.com The use of stable isotopes like deuterium (B1214612) offers a non-radioactive method to trace the metabolic fate of drug molecules. Articaine-d7 Hydrochloride serves as an ideal candidate for advancing these techniques.

Future research will likely focus on leveraging this compound to refine and validate more sophisticated isotopic labeling strategies. These may include:

High-Resolution Mass Spectrometry (HRMS): Utilizing the distinct mass shift of this compound to develop more sensitive and specific HRMS methods for quantifying the parent drug and its metabolites in complex biological matrices like blood, plasma, and tissue homogenates.

Metabolic Flux Analysis: Employing this compound to trace the dynamic changes in metabolic pathways. By monitoring the incorporation and transformation of the deuterated molecule, researchers can gain a deeper understanding of the enzymes involved in its breakdown and the factors that influence its metabolic rate.

Late-Stage Functionalization: Exploring advanced synthetic methods for introducing deuterium into complex molecules at a later stage of synthesis. musechem.com This could lead to the development of a wider range of deuterated articaine (B41015) analogs for more targeted biological investigations.

These advancements will not only enhance our understanding of articaine's pharmacology but also contribute to the broader field of drug metabolism and pharmacokinetics by providing more precise and powerful analytical tools.

Integration of Deuterated Articaine in Advanced Imaging Modalities

The development of advanced imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), has revolutionized medical diagnostics and preclinical research. nih.gov These modalities rely on the use of radiolabeled tracers to visualize and quantify physiological processes in vivo. While this compound itself is not radioactive, its deuterated nature makes it a valuable tool in conjunction with these imaging technologies.

Future research could explore the following integrations:

Development of Novel PET Tracers: this compound can serve as a stable, non-radioactive standard for the development and validation of novel PET tracers based on the articaine scaffold. By comparing the in vivo distribution and pharmacokinetics of a new radiolabeled articaine analog to that of the well-characterized this compound, researchers can more accurately interpret the imaging data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Combining imaging data with pharmacokinetic data obtained using this compound can lead to more sophisticated PK/PD models. This integrated approach can provide a more comprehensive understanding of the relationship between drug concentration at the target site and the observed physiological effect.

Multimodality Imaging: Integrating PET or SPECT imaging with magnetic resonance imaging (MRI) or computed tomography (CT) can provide both functional and anatomical information. nih.gov this compound can be used in parallel studies to correlate the imaging signals with precise tissue concentrations of the drug and its metabolites.

By integrating deuterated articaine into advanced imaging workflows, researchers can gain unprecedented insights into its in vivo behavior and mechanism of action.

Theoretical and Computational Chemistry Contributions to Deuterated Drug Design

The design of deuterated drugs has been significantly advanced by the application of theoretical and computational chemistry. mdpi.comumd.edu These methods allow for the in silico prediction of the effects of deuterium substitution on a molecule's properties, thereby guiding the synthetic efforts towards the most promising candidates. alfa-chemistry.com

For this compound, theoretical and computational approaches can contribute to:

Predictive Modeling of the Kinetic Isotope Effect (KIE): The primary mechanism by which deuteration alters a drug's metabolic profile is the kinetic isotope effect, where the stronger carbon-deuterium bond slows the rate of metabolic reactions. gabarx.com Computational models can be used to predict the magnitude of the KIE for different positions of deuteration on the articaine molecule, helping to identify the sites that will have the most significant impact on its metabolic stability.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into how deuteration affects the conformational dynamics of the articaine molecule and its interactions with its biological targets, such as sodium channels and metabolizing enzymes. alfa-chemistry.com This can help to explain the observed changes in potency and selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These hybrid methods can be used to model the enzymatic reactions involved in articaine metabolism with a high level of accuracy, providing a detailed understanding of the transition states and reaction pathways.

The synergy between computational predictions and experimental validation will be crucial for the rational design of next-generation deuterated local anesthetics with optimized pharmacokinetic and pharmacodynamic profiles.

Development of Standardized Reference Materials and Certified Reference Standards for this compound

The accuracy and reliability of analytical measurements are paramount in pharmaceutical research and quality control. Standardized reference materials and certified reference standards (CRMs) play a critical role in ensuring the validity of analytical methods. restek.comcerilliant.com

The development of a certified reference standard for this compound is a key future trajectory. This would involve:

Comprehensive Characterization: The material would need to be rigorously characterized using a battery of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography, to confirm its identity, purity, and isotopic enrichment.

ISO Accreditation: The production and certification of the reference material would need to adhere to the stringent quality standards set by the International Organization for Standardization (ISO), such as ISO 17034 and ISO/IEC 17025. restek.com

Global Availability: Making the certified reference standard widely available to researchers in academia and industry would facilitate the standardization of analytical methods and ensure the comparability of data across different laboratories.

The availability of a CRM for this compound would be invaluable for a wide range of applications, including pharmacokinetic studies, bioequivalence trials, and forensic analysis.

Parameter Specification for a Certified Reference Standard
Identity Confirmed by 1H NMR, 13C NMR, and MS
Purity ≥ 98% by HPLC and/or qNMR
Isotopic Enrichment ≥ 99% Deuterium
Certified Concentration Provided with an uncertainty budget
Traceability Traceable to SI units
Stability Documented long-term and short-term stability

Table 1: Proposed Specifications for a Certified Reference Standard of this compound

Exploration of Novel Research Applications Beyond Traditional Anesthetic Studies

The improved metabolic stability of deuterated compounds opens up possibilities for their use in research applications that go beyond their primary therapeutic indication. researchgate.netnih.gov In the case of this compound, its altered pharmacokinetic profile could make it a useful tool for investigating a variety of biological phenomena.

Potential novel research applications include:

Probing Ion Channel Function: The prolonged action of this compound could be exploited to study the long-term effects of sodium channel blockade on neuronal signaling and plasticity. This could provide insights into the mechanisms of chronic pain and neurodegenerative diseases.

Investigating Drug-Metabolizing Enzymes: As a substrate with a known and altered metabolic pathway, this compound can be used as a probe to investigate the activity and substrate specificity of various esterases and cytochrome P450 enzymes.

Metabolomics and Systems Biology: The introduction of a deuterated compound into a biological system can create a distinct metabolic signature. By analyzing the global metabolic changes induced by this compound, researchers can gain a more holistic understanding of its effects on cellular metabolism and identify potential off-target effects. nih.gov

The exploration of these and other novel research applications will undoubtedly expand the utility of this compound as a versatile research tool and may even pave the way for the discovery of new therapeutic applications for deuterated local anesthetics.

Q & A

Q. How should researchers assess the stability of this compound under varying storage conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 25°C/60% RH, 40°C/75% RH) and analyze degradation products using HPLC-MS. Buffer solutions (pH 3–9) should mimic physiological and storage conditions. Monitor deuterium retention via isotopic ratio mass spectrometry (IRMS) to confirm isotopic stability. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf life .

Q. What analytical techniques are critical for distinguishing this compound from non-deuterated analogs in biological matrices?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to differentiate isotopic peaks. Deuterated compounds exhibit distinct mass shifts (e.g., +7 Da for d7 labeling). Validate selectivity by spiking biological samples (plasma, tissue homogenates) with both forms and confirming no cross-reactivity. Isotope dilution methods with deuterated internal standards enhance quantification accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic enzyme activity or tissue distribution. Address this by:
  • Conducting comparative studies using microsomal assays (for CYP450 metabolism) and in vivo PK profiling in rodents.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability data (e.g., Caco-2 assays) with organ-specific clearance rates.
  • Validate models using nested ANOVA to identify significant variables (e.g., protein binding, hepatic extraction) .

Q. What experimental design strategies optimize the formulation of this compound for enhanced bioavailability in preclinical models?

  • Methodological Answer : Implement a factorial design (e.g., 32^2 full factorial) to test variables like particle size (nanonization), excipient ratios (e.g., cyclodextrins for solubility), and pH-adjusted vehicles. Responses should include dissolution rate (USP apparatus), plasma CmaxC_{\text{max}}, and AUC. Use response surface methodology (RSM) to identify optimal conditions. Validate with in vivo studies in rodent buccal/peripheral nerve models .

Q. How can researchers address conflicting reports on the local anesthetic efficacy of this compound compared to its non-deuterated form?

  • Methodological Answer : Design a blinded, randomized study in animal models (e.g., sciatic nerve block in rats) with standardized pain stimuli (thermal/mechanical). Measure onset time, duration, and ED50_{50} values. Use meta-analysis to reconcile historical data, applying heterogeneity tests (e.g., Cochran’s Q) to identify methodological biases (e.g., dosing protocols, solvent differences). Report effect sizes with 95% confidence intervals .

Q. What statistical approaches are recommended for analyzing dose-dependent neurotoxicity data in this compound studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log-logistic models) to dose-response curves for neurotoxic thresholds (LD50_{50}). Use survival analysis (Kaplan-Meier with Cox proportional hazards) for time-to-toxicity outcomes. Confounding factors (e.g., animal weight, injection site) should be controlled via mixed-effects models. Pair with histopathological scoring (e.g., semi-quantitative axon degeneration grades) for multimodal validation .

Methodological Best Practices

  • Data Presentation : Follow guidelines for concise yet comprehensive reporting. Use tables to summarize experimental variables (e.g., Table 3 in ) and figures for dose-response curves. Avoid redundant data in text .
  • Literature Review : Prioritize peer-reviewed studies with robust experimental designs (e.g., randomized controls, blinded assessments). Exclude non-validated sources (e.g., commercial websites) .
  • Ethical Reproducibility : Publish raw datasets and detailed protocols in supplementary materials. Use digital object identifiers (DOIs) for critical reagents and equipment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.